Csnk2A-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C21H21N3O4 |

|---|---|

Molekulargewicht |

379.4 g/mol |

IUPAC-Name |

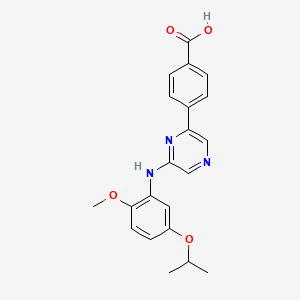

4-[6-(2-methoxy-5-propan-2-yloxyanilino)pyrazin-2-yl]benzoic acid |

InChI |

InChI=1S/C21H21N3O4/c1-13(2)28-16-8-9-19(27-3)17(10-16)23-20-12-22-11-18(24-20)14-4-6-15(7-5-14)21(25)26/h4-13H,1-3H3,(H,23,24)(H,25,26) |

InChI-Schlüssel |

YITHRAGTKVMJPO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=CC(=C(C=C1)OC)NC2=NC(=CN=C2)C3=CC=C(C=C3)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Csnk2A-IN-1, a Selective Inhibitor of Casein Kinase 2 Alpha 1 (CSNK2A1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 2 (CK2) is a ubiquitous, constitutively active serine/threonine protein kinase that plays a critical role in a vast array of cellular processes, including cell cycle progression, apoptosis, transcription, and signal transduction. The catalytic subunit, CSNK2A1 (CK2α), is the primary driver of its enzymatic activity and has emerged as a compelling therapeutic target for a multitude of human diseases, including cancer, inflammatory disorders, and viral infections. Elevated levels of CSNK2A1 are observed in numerous malignancies, where it contributes to tumor growth and survival. This has spurred the development of potent and selective inhibitors to probe its function and for potential therapeutic intervention.

This technical guide provides a comprehensive overview of Csnk2A-IN-1, a selective inhibitor of CSNK2A1. We will delve into its mechanism of action, available quantitative data, and the experimental protocols utilized for its characterization. Furthermore, this guide will explore the intricate signaling pathways regulated by CSNK2A1, offering a deeper understanding of the biological context in which this compound exerts its effects.

This compound: A Selective CSNK2A1 Inhibitor

This compound, also identified as compound 7c in its discovery publication, is a potent and selective inhibitor of CSNK2A1.[1] It belongs to a class of 2,6-disubstituted pyrazine derivatives and has demonstrated antiviral activity with improved selectivity over the PIM3 kinase.[1][2] The mechanism of action for most CSNK2A1 inhibitors, including those with a pyrazine scaffold, involves competitive binding to the ATP-binding site of the kinase, thereby preventing the transfer of phosphate groups to its substrates.[1] This inhibition of CSNK2A1's catalytic activity disrupts downstream signaling pathways crucial for cell proliferation and survival.[1]

Quantitative Data

While the primary research article identifying this compound highlights its nanomolar potency, specific IC50 and Ki values from biochemical assays were not available in the public domain at the time of this writing. However, in-cell target engagement has been quantified using the NanoBRET™ assay. For context, data for other well-characterized CSNK2A1 inhibitors are presented below.

Table 1: In-Cell Target Engagement of this compound and Analogs

| Compound | Target | Assay | IC50 (nM) | Reference |

| This compound (6c) | CSNK2A | NanoBRET™ | 10-100 | [2] |

| Analog 6a | CSNK2A | NanoBRET™ | 1-10 | [2] |

| Analog 6b | CSNK2A | NanoBRET™ | 1-10 | [2] |

Table 2: Potency of Other Known CSNK2A1 Inhibitors

| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| CX-4945 | CSNK2A1 | In vitro kinase assay | 1 | - | [3] |

| CX-4945 | CSNK2A1 | Binding assay | - | 0.38 | [3] |

| SGC-CK2-1 | CK2α | Enzymatic Assay | <10 | - | [4] |

| SGC-CK2-1 | CK2α' | Enzymatic Assay | <10 | - | [4] |

| SGC-CK2-1 | CK2α | NanoBRET™ | 13 | - | [4] |

| SGC-CK2-1 | CK2α' | NanoBRET™ | 12 | - | [4] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducibility and further investigation. The following are generalized protocols based on the methodologies cited in the discovery of similar compounds.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay quantifies the engagement of an inhibitor with its target kinase within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. The target kinase, CSNK2A1, is fused to a NanoLuc® luciferase (the BRET donor). A fluorescently labeled tracer that binds to the ATP pocket of the kinase acts as the BRET acceptor. When the tracer is bound to the kinase-NanoLuc® fusion, excitation of the luciferase results in energy transfer to the tracer, leading to a BRET signal. In the presence of a competing inhibitor like this compound, tracer binding is displaced, causing a decrease in the BRET signal.

Protocol Outline:

-

Cell Preparation: HEK293 cells are transiently transfected with a vector encoding the CSNK2A1-NanoLuc® fusion protein.

-

Assay Plate Preparation: Transfected cells are seeded into 96- or 384-well plates.

-

Compound and Tracer Addition: this compound is serially diluted and added to the cells, followed by the addition of the NanoBRET™ tracer at a fixed concentration.

-

Signal Detection: After an incubation period to allow for compound binding to reach equilibrium, the NanoGlo® substrate is added to initiate the luciferase reaction. The donor (460 nm) and acceptor (610 nm) emission signals are measured using a plate reader equipped for BRET detection.

-

Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. The data is then normalized to vehicle (DMSO) and positive (high concentration of a known inhibitor) controls. IC50 values are determined by fitting the dose-response curves using a suitable nonlinear regression model.

Antiviral Activity Assay

Given the reported antiviral activity of this compound, a general protocol for assessing its efficacy against viral replication is outlined below.

Principle: This assay measures the ability of a compound to inhibit virus-induced cytopathic effect (CPE) or viral protein expression in infected cells.

Protocol Outline:

-

Cell Seeding: Host cells susceptible to the virus of interest are seeded in 96-well plates.

-

Compound Treatment: Cells are pre-treated with serial dilutions of this compound for a defined period.

-

Viral Infection: The cells are then infected with the virus at a specific multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated for a period sufficient to allow for viral replication and the development of CPE.

-

Assay Readout:

-

CPE Inhibition: Cell viability is assessed using a colorimetric assay (e.g., MTS or CellTiter-Glo®). A reduction in CPE will result in higher cell viability.

-

Viral Protein Expression: Cells can be fixed and stained for a specific viral protein using immunofluorescence. The percentage of infected cells is then quantified.

-

-

Data Analysis: The percentage of inhibition of viral replication is calculated relative to untreated, infected cells. EC50 (half-maximal effective concentration) values are determined from the dose-response curves.

CSNK2A1 Signaling Pathways

CSNK2A1 is a master regulator that phosphorylates hundreds of substrates, thereby influencing a multitude of signaling pathways critical for cellular homeostasis and disease. Understanding these pathways is essential for elucidating the downstream consequences of this compound inhibition.

Wnt/β-catenin Signaling Pathway

CSNK2A1 is a positive regulator of the Wnt/β-catenin pathway, which is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. CSNK2A1 can phosphorylate multiple components of the Wnt pathway, including β-catenin itself, leading to its stabilization and nuclear translocation, where it acts as a transcriptional co-activator for genes promoting cell proliferation.[5][6]

Caption: CSNK2A1 in the Wnt/β-catenin signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CSNK2A1 is known to activate this pathway by phosphorylating and activating Akt, a key downstream effector of PI3K.[7][8] This activation promotes cell survival and proliferation and is a common feature of many cancers.

Caption: CSNK2A1's role in the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory and immune responses, as well as cell survival. CSNK2A1 can phosphorylate IκB, the inhibitor of NF-κB, leading to its degradation and the subsequent activation and nuclear translocation of NF-κB, which then promotes the transcription of pro-inflammatory and anti-apoptotic genes.

Caption: CSNK2A1's involvement in the NF-κB signaling cascade.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is critical for cytokine signaling and plays a major role in immunity and inflammation. CSNK2A1 has been shown to interact with and phosphorylate JAK proteins, leading to the activation of STAT transcription factors and the expression of target genes.

Caption: The role of CSNK2A1 in the JAK/STAT signaling pathway.

Conclusion

This compound represents a valuable tool for the chemical biology community to dissect the complex roles of CSNK2A1 in health and disease. Its selectivity and cellular activity make it a promising lead for the development of novel therapeutics. This technical guide provides a foundational understanding of this compound and its target, CSNK2A1. Further detailed characterization, including comprehensive kinase selectivity profiling and in vivo efficacy studies, will be crucial in fully elucidating its therapeutic potential. The provided experimental frameworks and signaling pathway diagrams offer a starting point for researchers to design and interpret their own investigations into this important kinase and its inhibitors.

References

- 1. Bioorganic & Medicinal Chemistry Letters (Elsevier BV) | 29825 Publications | 428030 Citations | Top authors | Related journals [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. confluencediscovery.com [confluencediscovery.com]

Csnk2A-IN-1 and the Casein Kinase 2 Pathway: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the selective inhibitor Csnk2A-IN-1 and its target, the Casein Kinase 2 (CK2) signaling pathway. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the inhibitor's properties, the intricacies of the CK2 pathway, and methodologies for its investigation.

Introduction to Casein Kinase 2 (CK2)

Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine protein kinase that plays a crucial role in a myriad of cellular processes.[1] It exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] The catalytic activity resides in the α subunits, while the β subunits are involved in stability and substrate specificity.[1] CK2 is considered a constitutively active kinase and is implicated in the regulation of cell proliferation, survival, apoptosis, and gene expression.[1][2] Dysregulation of CK2 activity has been linked to various diseases, most notably cancer, where it is often found to be overexpressed.[1]

The Casein Kinase 2 Signaling Pathway

The CK2 pathway is a complex signaling network with a multitude of upstream activators and downstream substrates, reflecting its involvement in diverse cellular functions.

Upstream Regulation

While CK2 is considered constitutively active, its activity can be modulated by various cellular signals. Growth factors and the Wnt signaling pathway have been shown to activate CK2.[3] For instance, activation of the Frizzled receptor in the Wnt pathway can lead to the activation of CK2, with Dishevelled acting as a potential intermediary.[3]

Downstream Effectors and Cellular Processes

CK2 phosphorylates a vast number of substrates, influencing several critical signaling cascades:

-

PI3K/AKT/mTOR Pathway: CK2 can directly phosphorylate and activate Akt (at Ser129), a key component of this pro-survival pathway.[4][5] It can also regulate this pathway by phosphorylating the tumor suppressor PTEN, which in turn modulates PI3K activity.[2]

-

NF-κB Pathway: CK2 is known to phosphorylate IκBα, the inhibitor of NF-κB, leading to its degradation and the subsequent activation of the NF-κB signaling pathway, which is crucial for inflammation and cell survival.[5]

-

JAK/STAT Pathway: CK2 can phosphorylate and activate components of the JAK/STAT pathway, which is involved in cytokine signaling and immune responses.[5]

-

Cell Cycle and Apoptosis: CK2 promotes cell cycle progression and inhibits apoptosis by phosphorylating key regulatory proteins.[1] It can protect proteins from caspase-mediated cleavage, thereby suppressing programmed cell death.[3]

Below is a diagram illustrating the central role of Casein Kinase 2 in various signaling pathways.

This compound: A Selective CK2 Inhibitor

This compound, also known as CX-4945 and Silmitasertib, is a potent and selective, ATP-competitive inhibitor of the CK2 catalytic subunits, CK2α and CK2α'.[5] It is an orally bioavailable small molecule that has been investigated in numerous preclinical and clinical studies for its anti-cancer properties.[6]

Quantitative Data

The inhibitory activity of this compound has been characterized in various in vitro and cellular assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound (CX-4945)

| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |

| CK2α | Kinase Assay | 1 | 0.38 | [5][7] |

| CK2α' | Kinase Assay | 1 | - | [5] |

| FLT3 | Kinase Assay | 35 | - | [8] |

| PIM1 | Kinase Assay | 46 | - | [8] |

| CDK1 | Kinase Assay | 56 | - | [8] |

Table 2: Cellular Proliferation IC50 Values of this compound (CX-4945) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| HeLa | Cervical Cancer | 0.7 | [9] |

| MDA-MB-231 | Breast Cancer | 0.9 | [9] |

| HUVEC | Endothelial | 5.5 | [8] |

| BT-474 | Breast Cancer | - | [8] |

| BxPC-3 | Pancreatic Cancer | - | [8] |

| U-87 | Glioblastoma | 5, 10, 15 (effective concentrations) | [10] |

| TFK-1 | Cholangiocarcinoma | 5, 10, 15 (effective concentrations) | [11] |

| SSP-25 | Cholangiocarcinoma | 5, 10, 15 (effective concentrations) | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its effects on the CK2 pathway.

In Vitro CK2 Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against recombinant CK2.

Materials:

-

Recombinant human CK2α or CK2α'

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

This compound (CX-4945)

-

ATP (γ-32P-ATP for radiometric assay or cold ATP for non-radiometric assay)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well plates

-

Phosphocellulose paper (for radiometric assay)

-

Scintillation counter or phosphorimager (for radiometric assay)

-

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar (for non-radiometric assay)

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase reaction buffer.

-

In a 96-well plate, add the recombinant CK2 enzyme and the peptide substrate to each well.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).

-

For radiometric assay:

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated 32P-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

-

For non-radiometric assay (e.g., Kinase-Glo®):

-

Add the Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Western Blot Analysis of CK2 Pathway Activation

This protocol is used to assess the effect of this compound on the phosphorylation of CK2 substrates in cultured cells.

Materials:

-

Cultured cells of interest

-

This compound (CX-4945)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-phospho-p21 (T145), anti-p21, anti-CK2α, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cellular Proliferation (MTT) Assay

This protocol measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cultured cells of interest

-

This compound (CX-4945)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle (DMSO) for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a kinase inhibitor like this compound.

Conclusion

This compound is a potent and selective inhibitor of Casein Kinase 2, a critical regulator of numerous cellular signaling pathways. Its ability to modulate the PI3K/AKT, NF-κB, and other pathways underscores the therapeutic potential of targeting CK2 in diseases such as cancer. This guide provides a foundational resource for researchers, offering detailed information and standardized protocols to facilitate further investigation into this compound and the complex biology of the Casein Kinase 2 pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Casein Kinase II (CK2), Glycogen Synthase Kinase-3 (GSK-3) and Ikaros mediated regulation of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Casein kinase 2 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Casein Kinase 2 (CK2): A Possible Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. selleckchem.com [selleckchem.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]

Csnk2A-IN-1 in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 2, alpha 1 (CSNK2A1), the catalytic subunit of the protein kinase CK2, is a pivotal and ubiquitously expressed serine/threonine kinase.[1][2] Its constitutive activity and broad substrate specificity implicate it in a myriad of cellular processes, including cell cycle progression, apoptosis, and DNA repair.[3][4] Notably, CSNK2A1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis, making it a compelling target for therapeutic intervention in oncology.[5][6] Csnk2A-IN-1 is a selective inhibitor of CSNK2A, and this guide provides a comprehensive technical overview of its potential application in cancer research, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization. While specific quantitative data for this compound's anti-cancer activity is not yet widely available in the public domain, this document will utilize data from other well-characterized CK2 inhibitors to illustrate the expected biological effects and the methodologies to assess them.

The Role of CSNK2A1 in Cancer

CSNK2A1 functions as a key node in several signaling networks that are fundamental to cancer cell proliferation and survival. Its oncogenic activity is primarily mediated through the phosphorylation of a multitude of substrates, leading to the activation of pro-tumorigenic pathways and the inhibition of tumor-suppressive mechanisms.

Key Signaling Pathways Modulated by CSNK2A1

1. PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. CSNK2A1 directly phosphorylates Akt at Serine 129, a key event that promotes its stability and activity.[7] This, in turn, leads to the downstream activation of mTOR and subsequent promotion of protein synthesis and cell growth. Furthermore, CSNK2A1 can phosphorylate and inactivate the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway, thereby further amplifying the pro-survival signaling.[7] Inhibition of CSNK2A1 is expected to attenuate this pathway, leading to decreased cancer cell proliferation and survival.

Caption: CSNK2A1's role in the PI3K/Akt/mTOR signaling pathway.

2. Wnt/β-catenin Pathway:

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[8][9] In the absence of a Wnt signal, a "destruction complex" containing Axin, APC, GSK3β, and CSNK2A1 phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt stimulation, this complex is inhibited, leading to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator of genes involved in cell proliferation and pluripotency, such as c-Myc and Cyclin D1.[10][11] CSNK2A1's role in this pathway is complex, as it can phosphorylate multiple components of the destruction complex, including β-catenin itself, thereby promoting its stabilization and transcriptional activity.[10]

Caption: The role of CSNK2A1 in the Wnt/β-catenin signaling pathway.

Quantitative Data on CSNK2A Inhibition

Table 1: Illustrative Anti-proliferative Activity of a Selective CK2 Inhibitor (SGC-CK2-1) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A498 | Kidney Cancer | < 1 |

| HS 578T | Breast Cancer | < 1 |

| RXF 393 | Renal Cancer | < 1 |

| SNB-75 | CNS Cancer | < 1 |

| HCT-116 | Colon Cancer | > 10 |

| U-87 MG | Glioblastoma | > 10 |

Note: This data is for the selective CK2 inhibitor SGC-CK2-1 and is intended to be illustrative of the type of data that would be generated for this compound. The original study noted that this highly selective probe did not elicit a broad antiproliferative phenotype in over 90% of the 140 cell lines tested, suggesting that the anti-proliferative effects of less selective CK2 inhibitors may be due to off-target activities.[12]

Table 2: Illustrative Biochemical Potency of CK2 Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay Type |

| CX-4945 | CSNK2A1 | 1 | Radiometric Kinase Assay |

| SGC-CK2-1 | CSNK2A1 | < 3 | Mobility Shift Assay |

| This compound | CSNK2A | Not Available | Not Available |

Note: This table provides examples of the biochemical potency of other well-characterized CK2 inhibitors.[1][4]

Experimental Protocols

The following section outlines detailed methodologies for key experiments to characterize the activity of this compound in a cancer research setting.

In Vitro Kinase Assay

This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant CSNK2A1.

Materials:

-

Recombinant human CSNK2A1 enzyme

-

Specific peptide substrate (e.g., RRRADDSDDDDD)

-

This compound (dissolved in DMSO)

-

ATP (γ-32P-ATP for radiometric assay or unlabeled ATP for mobility shift or luminescence-based assays)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well plates

-

Scintillation counter or other appropriate detection instrument

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer.

-

Add the recombinant CSNK2A1 enzyme to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding the peptide substrate and ATP (containing a tracer amount of γ-32P-ATP for radiometric detection).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot the reaction mixture onto a phosphocellulose membrane.

-

Wash the membrane extensively to remove unincorporated γ-32P-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Caption: A generalized workflow for an in vitro kinase assay.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to assess the effect of this compound on the phosphorylation status of CSNK2A1 substrates and downstream signaling proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against p-Akt (S129), total Akt, p-β-catenin (S552), total β-catenin, and CSNK2A1

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Treat cancer cells with this compound at various concentrations for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in protein phosphorylation.[13][14][15]

Conclusion

This compound, as a selective inhibitor of the oncogenic kinase CSNK2A1, holds significant promise as a tool for cancer research and potentially as a therapeutic agent. While further studies are required to elucidate its specific anti-cancer properties and to generate quantitative data on its efficacy, the information and protocols provided in this guide offer a robust framework for its investigation. By targeting the central role of CSNK2A1 in critical cancer-promoting signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin, this compound represents a valuable addition to the arsenal of targeted therapies being explored in the fight against cancer. The detailed experimental methodologies outlined herein will enable researchers to thoroughly characterize its mechanism of action and to identify cancer contexts where its therapeutic potential may be greatest.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predictive functional, statistical and structural analysis of CSNK2A1 and CSNK2B variants linked to neurodevelopmental diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics [frontiersin.org]

- 4. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. CSNK2A1 Promotes Gastric Cancer Invasion Through the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. CSNK2A1 antibody (68200-1-PBS) | Proteintech [ptglab.com]

- 12. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A guide to selecting high-performing antibodies for CSNK2A1 (UniProt ID: P68400) for use in western blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CSNK2A1 antibody (10992-1-AP) | Proteintech [ptglab.com]

- 15. f1000research-files.f1000.com [f1000research-files.f1000.com]

The Role of Csnk2A-IN-1 and Other CSNK2A Inhibitors in Neurodevelopmental Disorders: A Technical Guide

This technical guide provides an in-depth overview of the emerging role of Casein Kinase 2 alpha 1 (CSNK2A1) in neurodevelopmental disorders and the utility of its inhibitors, such as Csnk2A-IN-1 and the clinical candidate CX-4945 (silmitasertib), as research tools and potential therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.

Introduction to CSNK2A1 and Okur-Chung Neurodevelopmental Syndrome (OCNDS)

Okur-Chung Neurodevelopmental Syndrome (OCNDS) is a rare, autosomal dominant disorder resulting from heterozygous mutations in the CSNK2A1 gene.[1][2][3][4] This gene encodes the alpha subunit (CK2α) of protein kinase CK2, a ubiquitous serine/threonine kinase crucial for a multitude of cellular processes, including neurodevelopment.[1][5][6]

Mutations in CSNK2A1 disrupt the normal function of the CK2 protein, leading to a range of clinical features in individuals with OCNDS.[1][7] These symptoms are often variable but typically include developmental delay, intellectual disability, speech and motor delays, behavioral challenges such as autism-like features, and sleep disturbances.[2][7][8][9][10] The majority of OCNDS-causing mutations are missense variants that can lead to reduced kinase activity.[10][11]

Mechanism of Action of CSNK2A1 and Pathophysiology of OCNDS

The CK2 holoenzyme is a tetramer composed of two catalytic alpha subunits (encoded by CSNK2A1 and CSNK2A2) and two regulatory beta subunits (encoded by CSNK2B).[8] The alpha subunit is responsible for the kinase activity, phosphorylating a wide array of protein substrates involved in cell cycle control, apoptosis, and circadian rhythm.[8] Given its critical role, it is not surprising that dysfunctional CK2α has significant consequences for neuronal development and function.[2]

The pathophysiology of OCNDS is thought to arise from either a loss-of-function or a dominant-negative effect of the mutant CK2α protein.[4] Studies on various CSNK2A1 missense mutations have demonstrated that many result in decreased kinase activity in vitro.[11] This reduction in phosphorylation of key downstream targets likely disrupts critical signaling pathways during neurodevelopment.

This compound and CX-4945 (Silmitasertib) as Probes for CSNK2A1 Function

Selective inhibitors of CSNK2A1 are invaluable tools for elucidating the function of this kinase and for exploring its therapeutic potential. This compound is a selective CSNK2A inhibitor. Another prominent and clinically evaluated inhibitor is CX-4945 (silmitasertib).[12][13] CX-4945 is an orally bioavailable, potent, and selective ATP-competitive inhibitor of CK2α.[13] It has been investigated primarily in the context of oncology but is now being explored in models of other diseases, including neurodevelopmental disorders.[14][15][16][17]

A recent study utilized CX-4945 in a zebrafish model of OCNDS to probe the consequences of CK2 inhibition during development.[4] This research provides a foundational framework for understanding how chemical inhibition of CK2α can recapitulate disease-relevant phenotypes.

Data Presentation: Effects of CX-4945 in a Zebrafish Model of OCNDS

The following table summarizes the key findings from the study using CX-4945 in a zebrafish model of OCNDS. The study aimed to determine the phenotypic consequences of inhibiting CK2 activity during embryonic development.

| Parameter | Observation | Implication | Reference |

| Phenotype | Treatment with CX-4945 mimicked the morphological abnormalities observed in zebrafish embryos overexpressing mutant CSNK2A1. | Suggests that chemical inhibition of CK2α activity can phenocopy the genetic disruption seen in OCNDS. | [4] |

| Dose-Response | Varying concentrations of CX-4945 were tested to determine an optimal dose that induces the phenotype. | Establishes a dose-dependent effect of CK2 inhibition on developmental processes. | [4] |

Experimental Protocols

CK2 Inhibitor Study in Zebrafish Embryos

This protocol is based on the methodology described for the use of CX-4945 in a zebrafish model of OCNDS.[4]

Objective: To determine the effect of CK2 inhibition on zebrafish embryonic development.

Materials:

-

Zebrafish embryos

-

CX-4945 (Silmitasertib, Selleck Chemicals LLC)

-

Dimethyl sulfoxide (DMSO)

-

Embryo medium (E3)

-

Petri dishes

-

Microscope for imaging

Procedure:

-

Preparation of CX-4945 Stock Solution: Dissolve CX-4945 in DMSO to create a high-concentration stock solution. Store at -20°C.

-

Working Solutions: Prepare a range of working concentrations of CX-4945 by diluting the stock solution in E3 medium. A vehicle control with the same final concentration of DMSO should also be prepared.

-

Embryo Treatment:

-

Collect freshly fertilized zebrafish embryos.

-

At a specific developmental stage (e.g., 6 hours post-fertilization), transfer a defined number of embryos into petri dishes containing the different concentrations of CX-4945 working solutions or the DMSO vehicle control.

-

Incubate the embryos under standard conditions (28.5°C).

-

-

Phenotypic Analysis:

-

At various time points (e.g., 24, 48, 72 hours post-fertilization), observe the embryos under a microscope.

-

Document morphological phenotypes, including but not limited to spinal curvature, yolk extension, head size, and body length.

-

Quantify the penetrance and severity of the observed phenotypes for each concentration of CX-4945.

-

-

Data Analysis: Analyze the dose-response relationship between CX-4945 concentration and the observed phenotypes.

Signaling Pathways and Visualizations

Mutations in CSNK2A1 that cause OCNDS are hypothesized to disrupt downstream signaling pathways critical for neurodevelopment. The use of inhibitors like CX-4945 can help to dissect these pathways.

Caption: Hypothesized disruption of CSNK2A1 signaling in OCNDS.

Caption: Experimental workflow for modeling OCNDS in zebrafish.

Broader Implications and Future Directions

The use of specific CSNK2A inhibitors like CX-4945 in disease-relevant models such as the OCNDS zebrafish model is a significant step forward. It validates that the kinase activity of CK2α is central to the developmental defects observed. Future research should focus on:

-

Identifying Key Downstream Substrates: Utilizing phosphoproteomics in cellular and animal models of OCNDS, both with and without inhibitor treatment, to identify the specific substrates whose phosphorylation is disrupted.

-

Evaluating Inhibitors in Mammalian Models: The development of mouse models for OCNDS, some of which are already underway, will be critical for preclinical evaluation of CSNK2A inhibitors.[6][7][10] These models will allow for more complex behavioral and neurophysiological assessments.

-

Considering Off-Target Effects: CX-4945 is known to inhibit other kinases, such as DYRK1A and GSK3β, which are also implicated in neurodevelopmental disorders.[12][13] Further studies are needed to determine if these off-target effects contribute to the observed phenotypes and if more selective inhibitors are required.

-

Therapeutic Potential: While the mechanism of action for CK2 in OCNDS is still not fully understood, the potential for therapeutic intervention with CK2 inhibitors is an active area of discussion.[9] However, it is crucial to determine whether a simple inhibition of kinase activity would be beneficial, or if a more nuanced approach is needed, especially given that some mutations might lead to both loss and gain of function in different contexts.[4]

References

- 1. CSNK2A1 Foundation [csnk2a1foundation.org]

- 2. cdn.simonssearchlight.org [cdn.simonssearchlight.org]

- 3. tgen.org [tgen.org]

- 4. biorxiv.org [biorxiv.org]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. Project: Development of Two OCNDS Mouse Models [csnk2a1foundation.org]

- 7. Research on OCNDS | CSNK2A1 Foundation | The world [csnk2a1foundation.org]

- 8. Gene: CSNK2A1 - [gene.sfari.org]

- 9. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]

- 10. Patient organization perspective: a research roadmap for Okur-Chung Neurodevelopmental Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Predictive functional, statistical and structural analysis of CSNK2A1 and CSNK2B variants linked to neurodevelopmental diseases [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Senhwa Biosciences initiates silmitasertib trial in children with challenging cancers [synapse.patsnap.com]

- 15. targetedonc.com [targetedonc.com]

- 16. mdpi.com [mdpi.com]

- 17. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Csnk2A-IN-1: A Technical Guide to a Selective Chemical Probe for Protein Kinase CK2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitous and constitutively active serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including cell cycle progression, apoptosis, and transcription.[1][2][3] Its dysregulation has been implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention.[1][4] The development of selective chemical probes is crucial for the accurate dissection of CK2's complex biology. This technical guide provides an in-depth overview of Csnk2A-IN-1 (also known as SGC-CK2-1), a highly potent and selective chemical probe for the catalytic alpha subunits of CK2 (CSNK2A1 and CSNK2A2).[5][6] This document summarizes its biochemical and cellular activity, outlines key experimental protocols for its use, and visualizes its application in probing CK2-mediated signaling pathways.

Data Presentation

Table 1: Biochemical and Cellular Activity of SGC-CK2-1 and its Negative Control

| Compound | Target | Assay Type | IC₅₀ (nM) | Assay Conditions | Reference |

| SGC-CK2-1 | CSNK2A1 (CK2α) | Enzymatic (Eurofins) | 4.2 | 10 µM ATP | [7] |

| CSNK2A2 (CK2α') | Enzymatic (Eurofins) | 2.3 | 10 µM ATP | [7] | |

| CSNK2A1 (CK2α) | NanoBRET (HEK293) | 36 | [3][7] | ||

| CSNK2A2 (CK2α') | NanoBRET (HEK293) | 16 | [3][7] | ||

| SGC-CK2-1N (Negative Control) | CSNK2A1 (CK2α) | Enzymatic (Eurofins) | >10,000 | [6][7] | |

| CSNK2A2 (CK2α') | Enzymatic (Eurofins) | >10,000 | [6][7] | ||

| CSNK2A2 (CK2α') | NanoBRET (HEK293) | >10,000 | [6][7] |

Table 2: Selectivity Profile of SGC-CK2-1

| Assay Platform | Number of Kinases Profiled | Concentration | Selectivity Score (S(35) at 1 µM) | Key Off-Targets (>65% inhibition) | Reference |

| KINOMEscan (DiscoverX) | 403 | 1 µM | 0.027 | 11 kinases with PoC <35 | [7] |

*PoC (Percent of Control): A lower PoC value indicates stronger binding. S(35) is a measure of selectivity, where a lower score indicates higher selectivity. The 11 kinases with PoC <35 were further evaluated and found to be at least 100-fold weaker than the intended targets.

Table 3: Pharmacokinetic Properties of SGC-CK2-1

| Parameter | Value | Remarks | Reference |

| ADME/Pharmacokinetics | Not extensively characterized | In vivo studies are not yet advised. |

Experimental Protocols

KINOMEscan Profiling for Selectivity Assessment

The KINOMEscan™ platform from DiscoverX (now part of Eurofins Discovery) is a competition-based binding assay used to determine the selectivity of kinase inhibitors.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

Generalized Protocol:

-

Preparation: The test compound (e.g., SGC-CK2-1) is prepared in an appropriate solvent (typically DMSO).

-

Incubation: The compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.

-

Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.

-

Washing: Unbound components are washed away.

-

Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR.

-

Data Analysis: The results are reported as "Percent of Control" (PoC), where the DMSO control represents 100% binding. A lower PoC indicates stronger binding of the test compound. For SGC-CK2-1, this was performed at a concentration of 1 µM against a panel of 403 wild-type kinases.[7]

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a chemical probe to its target protein.

Principle: The assay utilizes a target kinase fused to a bright NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). When the tracer is bound to the kinase, the proximity allows for energy transfer from the luciferase to the tracer upon addition of the substrate, resulting in a BRET signal. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Detailed Protocol for CK2 Target Engagement:

-

Cell Seeding: HEK293 cells are seeded into 96-well plates.

-

Transfection: Cells are transfected with a plasmid encoding either CSNK2A1-NanoLuc® or CSNK2A2-NanoLuc®.

-

Compound Treatment: The following day, the cells are treated with a serial dilution of the test compound (e.g., SGC-CK2-1) for a defined period (typically 2 hours) in the presence of the fluorescent tracer.

-

Substrate Addition: A substrate for NanoLuc® luciferase is added to the wells.

-

Signal Detection: The plate is read on a luminometer capable of measuring both the donor and acceptor emission wavelengths.

-

Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the compound concentration to determine the IC₅₀ value.

Western Blotting for Downstream Signaling Analysis

Western blotting is a key technique to assess the functional consequences of CK2 inhibition by measuring the phosphorylation status of its downstream substrates. A primary example is the phosphorylation of Akt at serine 129 (p-AKT S129).

Protocol for Assessing p-AKT (S129) Inhibition in HCT-116 Cells:

-

Cell Culture and Treatment: HCT-116 cells are cultured to ~80% confluency and then treated with a dose-response of SGC-CK2-1 (e.g., 0.01 µM to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 3 or 24 hours).[6]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

Sample Preparation: Lysates are mixed with Laemmli sample buffer and boiled for 5-10 minutes.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Milk is generally avoided for phospho-protein detection as it contains casein, a phosphoprotein.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-AKT (S129) and total AKT. A loading control antibody (e.g., GAPDH) is also used.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Band intensities are quantified using densitometry software, and the levels of p-AKT (S129) are normalized to total AKT and the loading control.

Signaling Pathways and Experimental Workflows

CK2 and the PI3K/AKT Signaling Pathway

CK2 is known to directly phosphorylate AKT at serine 129, which is distinct from the canonical PDK1 and mTORC2 phosphorylation sites.[8] This phosphorylation by CK2 is thought to enhance AKT's catalytic activity and promote cell survival. SGC-CK2-1 can be used to probe this specific signaling event.

Caption: CK2-mediated phosphorylation of AKT at Ser129.

CK2 and the NF-κB Signaling Pathway

CK2 can positively regulate the NF-κB pathway through multiple mechanisms, including the phosphorylation of IκBα, which promotes its degradation, and the direct phosphorylation of the p65/RelA subunit, enhancing its transcriptional activity.[9][10] This makes the NF-κB pathway a key area of investigation for the effects of CK2 inhibition.

References

- 1. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 2. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of protein kinase II (CK2) prevents induced signal transducer and activator of transcription (STAT) 1/3 and constitutive STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Csnk2A-IN-1: An In-Depth Technical Guide on Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Csnk2A-IN-1, a selective inhibitor of Casein Kinase 2, alpha 1 (CSNK2A1). The information presented herein is intended to support research and drug development efforts targeting CSNK2A1, a kinase implicated in various disease states, including cancer and viral infections.

Core Biological Activity

This compound, also identified as compound 7c, is a potent and selective, ATP-competitive inhibitor of the serine/threonine protein kinase CSNK2A1. It demonstrates significant antiviral properties and has been engineered for improved selectivity, particularly over PIM3 kinase.

Mechanism of Action

CSNK2A1 is a catalytic subunit of the protein kinase CK2, a ubiquitously expressed enzyme that phosphorylates a wide array of substrates, thereby regulating numerous cellular processes such as cell growth, proliferation, and survival.[1] Aberrant CK2 activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[1] CSNK2A1 inhibitors, including this compound, typically function by binding to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to its substrates.[1] This disruption of downstream signaling pathways can impede cancer cell growth and induce apoptosis (programmed cell death).[1]

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound and the related, well-characterized CSNK2A1 inhibitor, CX-4945, for comparative purposes.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| This compound | CSNK2A1 | NanoBRET | Data not available in provided search results | Data not available in provided search results | [2] |

| This compound | PIM3 | Assay not specified | Data not available in provided search results | Data not available in provided search results | [2] |

| CX-4945 | CSNK2A1 | In vitro kinase assay | 1 | 0.38 | [3] |

| CX-4945 | CSNK2A2 | In vitro kinase assay | 1 | 0.38 | [3] |

Note: Specific IC50 and Ki values for this compound were not found in the provided search results. The primary reference[2] would contain this information.

Signaling Pathways

CSNK2A1 is a central node in numerous signaling pathways critical for cellular homeostasis and disease progression. Inhibition of CSNK2A1 by this compound is anticipated to modulate these pathways, leading to its observed biological effects.

Caption: Simplified signaling pathway illustrating the role of CSNK2A1 and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used for the characterization of kinase inhibitors and antiviral compounds.

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to CSNK2A1 Inhibition and its Impact on Cell Cycle Progression

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While this guide focuses on the selective Casein Kinase 2 Alpha 1 (CSNK2A1) inhibitor Csnk2A-IN-1 , publicly available quantitative data and detailed experimental studies for this specific compound are limited. Therefore, to illustrate the core principles, mechanism, and quantifiable effects of CSNK2A1 inhibition on cell cycle progression, this document will use data from the well-characterized and clinically evaluated CSNK2A1 inhibitor, CX-4945 (Silmitasertib) , as a representative example. The methodologies and expected outcomes described herein provide a framework for the investigation of this compound.

Introduction: CSNK2A1 as a Therapeutic Target

Casein Kinase 2 (CK2) is a highly conserved, constitutively active serine/threonine protein kinase that is ubiquitously expressed in eukaryotic cells. The catalytic subunit, CSNK2A1 (also known as CK2α), is a master regulator involved in a vast array of cellular processes, including cell cycle control, apoptosis, DNA repair, and signal transduction.[1][2][3] Elevated levels of CSNK2A1 are frequently observed in a multitude of malignancies, where it promotes cell growth, proliferation, and survival, making it an attractive therapeutic target in oncology.[4]

CSNK2A1 inhibitors are designed to block the kinase activity of the CK2α subunit.[4] The primary mechanism for most small molecule inhibitors, including this compound and CX-4945, is competitive binding at the ATP-binding site of the kinase, which prevents the phosphorylation of downstream substrates critical for tumor cell survival.[4] Inhibition of CSNK2A1 disrupts these pro-survival signaling pathways, leading to cell cycle arrest and the induction of apoptosis.[4][5]

The Role of CSNK2A1 in Cell Cycle Progression

CSNK2A1 acts as a critical node in the cell cycle regulatory network. It phosphorylates and modulates the function of numerous proteins that govern cell cycle checkpoints and progression. Key functions include:

-

Suppression of Apoptosis: CSNK2A1 can phosphorylate and inactivate pro-apoptotic proteins, thereby preventing programmed cell death.[5]

-

Checkpoint Control: It influences the G1/S and G2/M checkpoints, ensuring timely progression through the cell cycle.[5]

-

PI3K/Akt/mTOR Pathway Regulation: CSNK2A1 directly phosphorylates Akt at Serine 129 (S129), a key signaling hub that promotes cell survival and proliferation.[6]

-

Modulation of Cell Cycle Regulators: CSNK2A1-mediated phosphorylation can affect the stability and function of proteins like p21 and p27, which are critical inhibitors of cyclin-dependent kinases (CDKs).[6]

Inhibition of CSNK2A1 reverses these effects, leading to the stabilization of tumor suppressors, inactivation of pro-survival pathways, and ultimately, cell cycle arrest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. selleckchem.com [selleckchem.com]

A Technical Guide to the Therapeutic Target CSNK2A1 in Okur-Chung Neurodevelopmental Syndrome and the Investigative Role of Csnk2A-IN-1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Okur-Chung Neurodevelopmental Syndrome (OCNDS): A Molecular Overview

OCNDS is characterized by a spectrum of clinical features, including developmental and speech delays, intellectual disability, hypotonia, and dysmorphic facial features.[1] The syndrome arises from heterozygous pathogenic variants in the CSNK2A1 gene. These mutations can be inherited or, more commonly, arise de novo.[2] The mutations are varied and include missense, nonsense, frameshift, and splice-site alterations that are distributed throughout the gene.[3]

The molecular consequences of these mutations are an area of active investigation, with evidence suggesting both loss-of-function and altered substrate specificity, depending on the specific variant.[3] This genetic heterogeneity likely contributes to the variable expressivity of the syndrome.

CSNK2A1 as a Therapeutic Target

The protein kinase CK2 is a ubiquitous serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell cycle control, apoptosis, and signal transduction.[4] The catalytic subunit, CSNK2A1, is a key player in several signaling pathways critical for neurodevelopment. Given that OCNDS is caused by mutations in CSNK2A1, direct modulation of its kinase activity presents a rational therapeutic strategy. Depending on the specific molecular consequence of a patient's mutation (e.g., haploinsufficiency vs. dominant-negative effect), either inhibition or activation of CK2α may be beneficial. The use of selective chemical probes is therefore essential to dissect the functional consequences of targeting CSNK2A1 in the context of different OCNDS-causing mutations.

Csnk2A-IN-1: A Selective CSNK2A Inhibitor

This compound (also referred to as compound 7C in some literature) is a selective inhibitor of the CSNK2A protein.[2] It has been identified as having antiviral activity and improved selectivity over the PIM3 kinase.[5][6] While detailed public data on its potency is limited, its selectivity makes it a valuable tool for investigating the role of CSNK2A in biological systems.

Quantitative Data for CSNK2A Inhibitors

Specific IC50 and Ki values for this compound are not available in the reviewed literature. However, for the purpose of comparison, the following table provides data for CX-4945, a well-characterized and clinically tested CSNK2A inhibitor that has been used in a zebrafish model of OCNDS.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |

| CX-4945 | CSNK2A1 | In vitro kinase assay | 1 | 0.38 |

Key Signaling Pathways in OCNDS

CSNK2A1 is a hub in multiple signaling networks. Dysregulation of these pathways due to CSNK2A1 mutations is thought to underlie the pathophysiology of OCNDS. Two of the most relevant pathways are the PI3K-Akt-mTOR and the Wnt/β-catenin pathways.

PI3K-Akt-mTOR Pathway

The PI3K-Akt-mTOR pathway is a critical regulator of cell growth, proliferation, and survival. CSNK2A1 has been shown to promote the activity of this pathway by phosphorylating key components, including Akt. In the context of OCNDS, mutations in CSNK2A1 could lead to aberrant regulation of this pathway, impacting normal neurodevelopment.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is fundamental to embryonic development, including neuronal differentiation and synapse formation. CSNK2A1 can phosphorylate β-catenin, a key effector of this pathway, thereby regulating its stability and transcriptional activity. Disrupted Wnt signaling due to faulty CSNK2A1 is a plausible mechanism for the neurodevelopmental abnormalities seen in OCNDS.

Experimental Protocols for this compound in OCNDS Research

The following protocols are representative methodologies for evaluating the efficacy and mechanism of action of this compound in the context of OCNDS.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against wild-type and OCNDS-mutant CSNK2A1.

Materials:

-

Recombinant human wild-type and mutant CSNK2A1 protein

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

This compound

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add kinase buffer, recombinant CSNK2A1 (wild-type or mutant), and the peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or ATP from the ADP-Glo™ kit.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction according to the assay manufacturer's instructions.

-

Quantify the incorporation of ³²P into the peptide substrate using a scintillation counter or measure the luminescence for the ADP-Glo™ assay.

-

Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.

Cell-Based Assay in Patient-Derived Neurons

Objective: To assess the effect of this compound on a disease-relevant phenotype in neurons derived from OCNDS patients.

Materials:

-

Induced pluripotent stem cells (iPSCs) from OCNDS patients and healthy controls

-

Neuronal differentiation media and reagents

-

This compound

-

Multi-electrode array (MEA) system or high-content imaging system

-

Assay-specific reagents (e.g., for neurite outgrowth analysis, synaptic protein staining)

Procedure:

-

Differentiate OCNDS patient and control iPSCs into a relevant neuronal subtype (e.g., cortical neurons).

-

Plate the differentiated neurons on MEA plates or in imaging-compatible microplates.

-

Allow the neuronal cultures to mature and form networks.

-

Treat the neuronal cultures with a range of concentrations of this compound or vehicle control.

-

For MEA analysis: Record spontaneous network activity over time to assess changes in firing rate, burst frequency, and network synchrony.

-

For high-content imaging: Fix and stain the neurons for markers of neurite outgrowth (e.g., β-III tubulin) and synaptic density (e.g., PSD-95, synapsin-1).

-

Acquire and analyze images to quantify changes in neuronal morphology and synaptic number.

-

Compare the effects of this compound on OCNDS and control neurons to identify potential corrective effects.

Phosphoproteomics Workflow

Objective: To identify the downstream signaling pathways modulated by this compound in a relevant cellular model of OCNDS.

Materials:

-

OCNDS patient-derived cells (e.g., iPSC-derived neurons or lymphoblastoid cell lines)

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Trypsin

-

Phosphopeptide enrichment kit (e.g., TiO₂ or IMAC-based)

-

LC-MS/MS system

Procedure:

-

Culture OCNDS patient-derived cells and treat with this compound or vehicle control for a specified time.

-

Lyse the cells and quantify protein concentration.

-

Reduce, alkylate, and digest the proteins with trypsin.

-

Enrich for phosphopeptides using a TiO₂ or IMAC-based method.

-

Analyze the enriched phosphopeptides by LC-MS/MS.

-

Use bioinformatics software to identify and quantify changes in phosphopeptide abundance between this compound-treated and control samples.

-

Perform pathway analysis on the differentially phosphorylated proteins to identify modulated signaling networks.

In Vivo Evaluation in a Zebrafish Model of OCNDS

Objective: To assess the ability of this compound to rescue developmental defects in a zebrafish model of OCNDS.

Materials:

-

Zebrafish with a csnk2a1 mutation (generated by CRISPR/Cas9)

-

This compound

-

Zebrafish embryo water

-

Microscope with imaging capabilities

-

Behavioral tracking system

Procedure:

-

Generate a stable line of csnk2a1 mutant zebrafish.

-

Collect embryos from a cross of heterozygous mutant fish.

-

At a specific developmental stage (e.g., 4 hours post-fertilization), treat the embryos with a range of concentrations of this compound or vehicle control in the embryo water.

-

At later developmental stages (e.g., 24, 48, 72 hours post-fertilization), assess morphological phenotypes such as body length, eye size, and jaw development.

-

At larval stages (e.g., 5 days post-fertilization), evaluate locomotor activity and other behavioral readouts using a tracking system.

-

Genotype the individual larvae to correlate phenotype with genotype and treatment.

-

Determine if this compound treatment can rescue any of the mutant phenotypes.

Preclinical Evaluation Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of a therapeutic candidate like this compound for OCNDS.

Conclusion

The development of targeted therapies for Okur-Chung Neurodevelopmental Syndrome is a critical unmet need. As a monogenic disorder with a well-defined molecular basis, OCNDS is amenable to therapeutic strategies aimed at the CSNK2A1 protein. Selective inhibitors like this compound represent valuable tools for elucidating the complex pathobiology of OCNDS and for exploring the therapeutic potential of modulating CK2α activity. The experimental frameworks outlined in this guide provide a roadmap for researchers to systematically evaluate such compounds and advance the development of novel treatments for individuals with OCNDS. Further research to obtain detailed quantitative data for promising inhibitors and to expand the repertoire of disease-relevant models will be crucial for translating these preclinical efforts into clinical benefits.

References

- 1. Research on OCNDS | CSNK2A1 Foundation | The world [csnk2a1foundation.org]

- 2. Simons Searchlight | CSNK2A1-Related Syndrome [simonssearchlight.org]

- 3. Patient organization perspective: a research roadmap for Okur-Chung Neurodevelopmental Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promegaconnections.com [promegaconnections.com]

- 5. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of CSNK2A1 Inhibition in Viral Replication: A Technical Guide to CSNK2A-IN-1 and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the protein kinase Casein Kinase 2 (CSNK2) as a therapeutic target for viral diseases and examines the antiviral activity of its inhibitors, with a focus on CSNK2A-IN-1 and related pyrazolo[1,5-a]pyrimidine compounds. The document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction: Casein Kinase 2 as a Pivotal Host Factor in Viral Infections

Casein Kinase 2 (CSNK2) is a highly conserved, constitutively active serine/threonine protein kinase that plays a crucial role in a vast array of cellular processes, including cell cycle control, apoptosis, and signal transduction.[1] It typically exists as a tetramer composed of two catalytic subunits (α or α') and two regulatory β subunits.[2] Given its involvement in fundamental cellular functions, many viruses have evolved to hijack the host cell's CSNK2 to facilitate their own replication.[3] This dependency makes CSNK2 an attractive host-directed target for broad-spectrum antiviral therapies. Inhibition of CSNK2 offers a potential strategy to disrupt the life cycle of various viruses, and a growing body of research has focused on developing and characterizing specific CSNK2 inhibitors.

This compound and Related Pyrazolo[1,5-a]pyrimidine Inhibitors

This compound is a selective inhibitor of the CSNK2A catalytic subunit.[4] It belongs to a broader class of ATP-competitive inhibitors that have demonstrated potent antiviral activity. Notably, a series of 3-cyano-pyrazolo[1,5-a]pyrimidines has been extensively studied for their ability to block the replication of pathogenic β-coronaviruses.[5][6] The structure-activity relationship within this class of compounds shows a strong correlation between their potency in engaging the CSNK2A target within cells and their antiviral efficacy.[2][5]

Mechanism of Antiviral Action

The antiviral mechanism of CSNK2A inhibitors is multifaceted and can be virus-specific.

3.1. Inhibition of β-Coronavirus Entry:

For β-coronaviruses, including SARS-CoV-2, MERS-CoV, and Murine Hepatitis Virus (MHV), the primary mechanism of action for CSNK2 inhibitors is the blockade of viral entry.[2][5][6] These viruses initiate infection by the binding of their spike glycoprotein to host cell receptors, such as ACE2 for SARS-CoV-2.[6] This is followed by clathrin-mediated endocytosis of the virus-receptor complex.[6] Inhibition of CSNK2 has been shown to significantly reduce the uptake of the SARS-CoV-2 spike protein, thereby preventing the initial stage of infection.[5][6]

3.2. Interference with Viral Protein Phosphorylation and Replication Machinery:

CSNK2 is also known to directly phosphorylate viral proteins, a step that is often essential for their function.

-

Respiratory Syncytial Virus (RSV): The phosphorylation of the RSV phosphoprotein (P) by CSNK2 at serine 232 is critical for the transcription elongation activity of the viral polymerase.[7]

-

Bluetongue Virus (BTV): CSNK2-mediated phosphorylation of the non-structural protein 2 (NS2) regulates the formation of viral inclusion bodies, which are the sites of viral replication and assembly.[8]

The role of CSNK2 can be complex and vary between different viruses. For instance, in contrast to its pro-viral role in many infections, silencing the regulatory β subunit of CK2 has been shown to increase the susceptibility of cells to Influenza A virus, suggesting a more nuanced regulatory function in this context.[9] Similarly, the effect of CSNK2 inhibitors on Hepatitis C virus (HCV) appears to be genotype-dependent.[10]

Quantitative Antiviral Activity of CSNK2 Inhibitors

The following tables summarize the quantitative data on the antiviral potency of various CSNK2 inhibitors against β-coronaviruses.

Table 1: Antiviral Activity of Silmitasertib against Coronaviruses

| Virus | Cell Line | Assay | IC50 (µM) | pIC50 | Reference |

| MHV-nLuc | DBT | Viral Replication | 0.63 | 6.2 | [2][5] |

| SARS-CoV-2 | Vero | Viral Replication | 2.5 | 5.6 | [2][5] |

| SARS-CoV-2 | A549-ACE2 | Viral Replication | >10 | <5 | [2][5] |

Table 2: Structure-Activity Relationship of N-(3-Aminophenyl)acetamide Pyrazolo[1,5-a]pyrimidines

| Compound | In-cell CSNK2A1 Target Engagement (pIC50) | MHV-nLuc Replication Inhibition (IC50, nM) | Reference |

| 1 | 7.9 | <10 | [5] |

| 2 | 8.8 | <10 | [5] |

| 3 | 8.5 | <10 | [5] |

| 4 | 8.9 | <10 | [5] |

| 6 | 7.1 | 130 | [5] |

| 7 | 6.6 | >1000 | [5] |

Table 3: Antiviral Activity of Selected CSNK2A Inhibitors against Various β-Coronaviruses

| Inhibitor | Virus | Cell Line | Measurement | Result | Reference |

| Compound 2 | SHC014-CoV | A549-ACE2 | Viral Replication | Dose-dependent decrease | [5] |

| SGC-CK2-1 | SHC014-CoV | A549-ACE2 | Viral Replication | Dose-dependent decrease | [5] |

| Compound 2 | WIV1-CoV | A549-ACE2 | Viral Replication | Dose-dependent decrease | [5] |

| SGC-CK2-1 | WIV1-CoV | A549-ACE2 | Viral Replication | Dose-dependent decrease | [5] |

| Compound 2 | SARS-CoV-2 | Primary HAE | Viral Replication | 1.5-2 log reduction at 10 µM | [2][5] |

| Compound 2 | SARS-CoV-2 | Primary HAE | Viral Replication | IC50 of 200-300 nM | [5] |

Table 4: Effect of CSNK2 Subunit Knockdown on MHV Replication

| siRNA Target | Cell Line | Viral Replication Inhibition (%) | Reference |

| CSNK2A1 | DBT | 40 | [2][5] |

| CSNK2A2 | DBT | No significant effect | [2][5] |

| CSNK2B | DBT | 85 | [2][5] |

Experimental Methodologies

This section provides a detailed overview of the key experimental protocols used to assess the antiviral activity of CSNK2A inhibitors.

5.1. Murine Hepatitis Virus (MHV-nLuc) Replication Assay

This assay is used to quantify the inhibition of viral replication.[2][5]

-

Cell Seeding: DBT (delayed brain tumor) cells are seeded in 96-well plates.

-

Drug Pretreatment: Cells are pretreated with the test compound for 1 hour.

-

Infection: Cells are infected with MHV engineered to express nanoluciferase (MHV-nLuc) at a specified multiplicity of infection (MOI), typically 0.1. The drug is maintained during the infection period.

-

Incubation: After 2 hours of infection, the supernatant is removed, monolayers are rinsed with PBS, and fresh media containing the drug is added.

-

Luciferase Measurement: At 48 hours post-infection, Nano-Glo® Luciferase Assay reagent is added to each well according to the manufacturer's protocol.

-

Data Acquisition: Relative light units (RLUs) are measured using a luminometer. The IC50 values are calculated from the dose-response curves.

5.2. Cell Viability Assay

To ensure that the observed antiviral effect is not due to cytotoxicity of the compounds, cell viability assays are performed in parallel.

-

Cell Treatment: Uninfected cells are treated with the same concentrations of the test compounds as in the antiviral assay.

-

Incubation: Cells are incubated for the same duration as the antiviral assay (e.g., 48 hours).

-

Viability Measurement: Cell viability is assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

5.3. SARS-CoV-2 Spike Protein Uptake Assay